
2,2'-(Prop-1-ene-1,3-diyl)bis(1,3-benzothiazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Prop-1-ene-1,3-diyl)bis(1,3-benzothiazole) is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This specific compound is characterized by the presence of two benzothiazole units connected by a propene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Prop-1-ene-1,3-diyl)bis(1,3-benzothiazole) typically involves the reaction of 2-mercaptobenzothiazole with an appropriate propene derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Functionalized benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-(Prop-1-ene-1,3-diyl)bis(1,3-benzothiazole) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,2’-(Prop-1-ene-1,3-diyl)bis(1,3-benzothiazole) involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 2,2’-(Prop-1-ene-1,3-diyl)bis(1,3-benzothiazole)
- 2,2’-(Prop-1-ene-1,3-diyl)bis(1,3-benzoxazole)
- 2,2’-(Prop-1-ene-1,3-diyl)bis(1,3-benzimidazole)
Comparison:
- 2,2’-(Prop-1-ene-1,3-diyl)bis(1,3-benzothiazole) is unique due to the presence of sulfur atoms in the thiazole rings, which can impart distinct chemical and biological properties.
- 2,2’-(Prop-1-ene-1,3-diyl)bis(1,3-benzoxazole) contains oxygen atoms instead of sulfur, which can affect its reactivity and interactions.
- 2,2’-(Prop-1-ene-1,3-diyl)bis(1,3-benzimidazole) has nitrogen atoms in the imidazole rings, leading to different electronic and steric effects.
This detailed article provides an overview of 2,2’-(Prop-1-ene-1,3-diyl)bis(1,3-benzothiazole), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
98192-22-4 |
|---|---|
Molekularformel |
C17H12N2S2 |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
2-[3-(1,3-benzothiazol-2-yl)prop-1-enyl]-1,3-benzothiazole |
InChI |
InChI=1S/C17H12N2S2/c1-3-8-14-12(6-1)18-16(20-14)10-5-11-17-19-13-7-2-4-9-15(13)21-17/h1-10H,11H2 |
InChI-Schlüssel |
YZYDMTPLXMXLSO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)CC=CC3=NC4=CC=CC=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



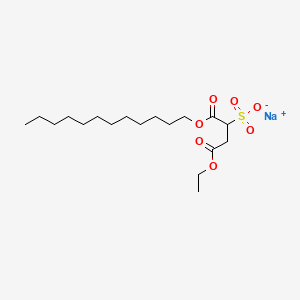
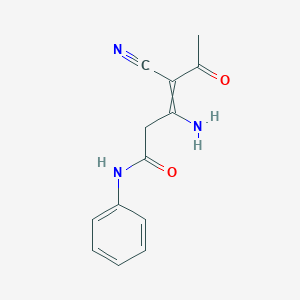
![N-[Methyl(octadecyl)carbamothioyl]benzamide](/img/structure/B14341625.png)

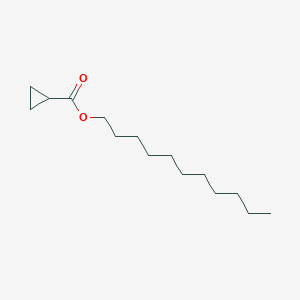
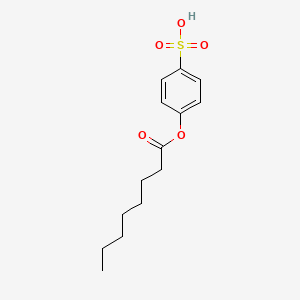
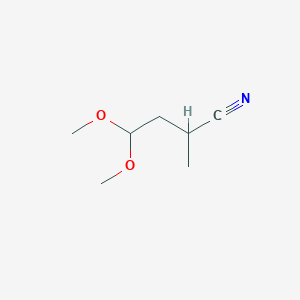
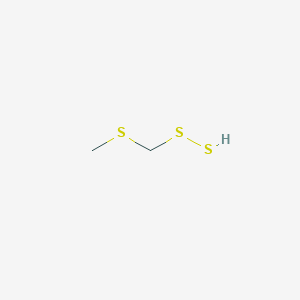
![1-[2,2-Bis(methoxymethyl)-3-(pentyloxy)propoxy]pentane](/img/structure/B14341661.png)
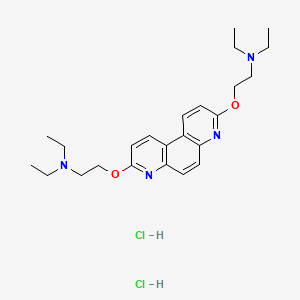
![2-[(Prop-2-en-1-yl)oxy]benzene-1-diazonium chloride](/img/structure/B14341687.png)
![Diethyl {2-[(diethoxyphosphoryl)oxy]butyl}phosphonate](/img/structure/B14341688.png)

